Uroxanthin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-3-yl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFFHSIDQOFMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2642-37-7 (mono-potassium salt) | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701043787 | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-94-5, 1336-79-4 | |
| Record name | Indoxyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOXYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic and Biotransformation Pathways of Uroxanthin Precursors
Biochemical Derivation of Indole (B1671886) from Tryptophan
Indole is biochemically derived from the amino acid L-tryptophan. In many organisms, particularly bacteria, this conversion is catalyzed by the enzyme tryptophanase (TnaA). Tryptophanase facilitates a hydrolytic β-elimination reaction that cleaves tryptophan into indole, pyruvate, and ammonia (B1221849) nih.gov. This enzymatic reaction is a key step in the microbial metabolism of tryptophan frontiersin.orgnih.gov.
In bacteria such as Escherichia coli, the expression of tryptophanase is regulated by the trp operon frontiersin.org. The efficiency of indole production in E. coli can be influenced by the availability of exogenous tryptophan and can also be subject to feedback inhibition by excessive indole levels frontiersin.org.
While the focus here is on precursor formation, it is worth noting that in plants, indole can also be synthesized from indole-3-glycerol phosphate (B84403) (IGP) via indole-3-glycerol phosphate lyase (IGL) or the alpha subunit of tryptophan synthase (TSA) nih.govmdpi.com. This pathway is distinct from the tryptophanase-mediated conversion of tryptophan to indole seen in many microorganisms nih.gov.
Data Table 1: Key Enzyme in Indole Formation from Tryptophan
| Precursor | Enzyme | Products | Organisms Primarily Involved |
| L-Tryptophan | Tryptophanase | Indole, Pyruvate, Ammonia | Bacteria (e.g., E. coli) |
This table summarizes the primary enzymatic step in the conversion of tryptophan to indole, based on the detailed research findings discussed.
Enzymatic Conjugation Pathways Leading to Indoxyl Sulfate (B86663)
Indoxyl sulfate is a significant metabolite derived from indole. Following the production of indole, typically by microbial action in the gut, indole is absorbed and undergoes further biotransformation in the host wikipedia.orgbiocrates.com. The primary pathway involves the hydroxylation of indole to form indoxyl (3-hydroxyindole), followed by the sulfation of indoxyl to yield indoxyl sulfate wikipedia.orgnih.gov.
The hydroxylation of indole to indoxyl is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver wikipedia.orgnih.govmdpi.com. Studies using liver microsomes from various organisms, including rats and humans, have implicated specific CYP isoforms in this process. CYP2E1 is considered a major enzyme responsible for the microsomal oxidation of indole to indoxyl wikipedia.orgnih.govmdpi.com. Other CYP enzymes, such as CYP2A6 and CYP2C19, may also be involved mdpi.com.
Subsequently, indoxyl is converted to indoxyl sulfate through a sulfation reaction wikipedia.orgnih.gov. This process is mediated by sulfotransferase (SULT) enzymes wikipedia.orgnih.gov. Research indicates that SULT1A1 is a primary sulfotransferase enzyme involved in the conversion of indoxyl into indoxyl sulfate wikipedia.orgnih.govmdpi.com. In vitro experiments with recombinant human sulfotransferases have supported the role of SULT1A1 in this conjugation wikipedia.orgnih.gov. While SULT1A1 efficiently catalyzes the sulfonation of indoxyl, other isoforms like SULT2A1 and SULT1E1 have shown little to no activity in this regard nih.govmdpi.com.
Data Table 2: Enzymatic Steps in Indoxyl Sulfate Formation
| Step | Substrate | Enzyme(s) Involved | Product | Location (in Host) |
| Hydroxylation | Indole | Cytochrome P450 (e.g., CYP2E1) | Indoxyl | Liver |
| Sulfation | Indoxyl | Sulfotransferase (e.g., SULT1A1) | Indoxyl Sulfate | Liver |
This table outlines the key enzymatic reactions and locations involved in the conversion of indole to indoxyl sulfate.
Microbial Contributions to Indole and Indoxyl Sulfate Formation in Biological Systems
Microorganisms, particularly those residing in the gastrointestinal tract, play a crucial role in the initial steps of uroxanthin precursor formation, specifically the generation of indole from tryptophan frontiersin.orgbiocrates.commdpi.com. Dietary tryptophan that is not absorbed in the small intestine reaches the colon, where it is metabolized by the gut microbiota nih.govmdpi.com.
Numerous bacterial species, both Gram-negative and Gram-positive, are known to produce indole from tryptophan through the action of tryptophanase frontiersin.orgnih.govbiocrates.com. Prominent indole-producing bacteria include Escherichia coli, Clostridium spp., and Bacteroides spp. nih.govmdpi.commdpi.com. Over 85 bacterial species have been identified as capable of hydrolyzing tryptophan to indole via tryptophanase frontiersin.orgbiocrates.com.
While microorganisms are the primary source of indole in the gut, the subsequent conversion of indole to indoxyl and indoxyl sulfate primarily occurs within the host, specifically in the liver, as described in Section 2.2 wikipedia.orgbiocrates.commdpi.com. Therefore, microbial contribution to indoxyl sulfate formation is indirect, by providing the indole precursor wikipedia.orgresearchgate.net.
Beyond indole, gut microbes can also produce a variety of other indole derivatives from tryptophan through different metabolic pathways nih.govmdpi.comtandfonline.com. These can include compounds like indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld), depending on the specific microbial species and their enzymatic capabilities nih.govmdpi.comtandfonline.com. These diverse microbial metabolites highlight the complex interplay between diet, gut microbiota, and the production of indolic compounds.
Data Table 3: Examples of Indole-Producing Bacteria
| Bacterial Genus/Species | Key Enzyme Involved |
| Escherichia coli | Tryptophanase |
| Clostridium spp. | Tryptophanase |
| Bacteroides spp. | Tryptophanase |
| Lactobacillus spp. | Tryptophanase (some species) biocrates.com |
This table lists examples of bacterial groups known for their role in producing indole from tryptophan.
Comparative Biochemical Analyses of this compound Precursor Metabolism across Diverse Organisms (excluding human physiological studies)
Comparative biochemical analyses across diverse organisms reveal variations in tryptophan metabolism and the pathways leading to indolic compounds. While the microbial conversion of tryptophan to indole via tryptophanase is common in many bacteria nih.gov, the subsequent metabolism of indole can differ.
In plants, for instance, tryptophan is a precursor to indole-3-acetic acid (IAA), a crucial phytohormone pnas.org. Plant biosynthesis of IAA can occur through multiple tryptophan-dependent pathways, involving intermediates like indole-3-pyruvic acid (IPyA), indole-3-acetaldoxime (IAOx), indole-3-acetamide (B105759) (IAM), and tryptamine (B22526) pnas.orgnih.gov. There is also evidence for tryptophan-independent pathways for IAA synthesis in plants, potentially involving indole synthase converting indole-3-glycerol phosphate to indole mdpi.compnas.org. Plant cytochrome P450 enzymes are involved in the metabolism of tryptophan and its derivatives, such as the N-hydroxylation of tryptophan to form IAOx in the biosynthesis of indole glucosinolates mdpi.com.
Fungi also exhibit diverse tryptophan metabolic pathways. For example, the corn smut fungus Ustilago maydis utilizes the IPyA pathway for IAA biosynthesis nih.gov. Some fungi, like those in the genus Colletotrichum, employ the IAM pathway nih.gov.
In non-human animals, similar to the human pathway (excluding physiological studies), indole produced by gut bacteria can be absorbed and metabolized in the liver nih.gov. Studies in rats, for instance, have shown hepatic microsomal metabolism of indole to indoxyl, primarily catalyzed by CYP2E1 nih.gov. Subsequent sulfation of indoxyl to indoxyl sulfate by sulfotransferases, including SULT1A1, has also been demonstrated in rat liver nih.gov. These findings suggest conserved enzymatic mechanisms for indoxyl sulfate formation in the liver across some mammalian species.
The comparative analysis highlights that while the initial microbial step of indole production from tryptophan is widespread, the downstream metabolic fates of indole and tryptophan vary significantly across different kingdoms of life, reflecting the diverse biological roles of indolic compounds in these organisms.
Chemical Reactivity and Degradation Mechanisms of Uroxanthin
Acid-Catalyzed Hydrolysis of Uroxanthin
Acid-catalyzed hydrolysis is a significant degradation pathway for this compound. This process involves the cleavage of a glycosidic bond under acidic conditions, leading to the formation of intermediate and subsequent colored products.
Formation of Indoxyl Intermediate
The initial step in the acid-catalyzed hydrolysis of this compound involves the cleavage of the glycosidic linkage, resulting in the release of a sugar molecule (specifically, β-D-glucose, as this compound is identified as indoxyl sulfate (B86663) or indican (B1671873), a glucoside) and the formation of the aglycone, indoxyl. wikipedia.orgeasychem.orgfishersci.comen-academic.com Indoxyl (1H-indol-3-ol) is a nitrogenous substance with the chemical formula C₈H₇NO. wikipedia.orgnih.gov It is a hydroxyindole, with a hydroxyl group at the 3rd position of the 1H-indole ring. nih.gov Indoxyl is also known as 3-hydroxyindole.
Subsequent Oxidation and Dimerization to Indigoid Pigments: Uroglaucin (Indigo Blue) and Urrhodin (Indigo Red)
Following the formation of indoxyl, it is susceptible to oxidation and subsequent dimerization. This process leads to the formation of indigoid pigments, specifically uroglaucin (indigo blue) and urrhodin (indigo red). researchgate.netmagnascientiapub.comiz.sk Historically, these pigments were observed in urine and were recognized as products of the oxidation of this compound under acidic conditions, such as those used in Heller's test for indican. researchgate.netmagnascientiapub.com
Uroglaucin is the indigo (B80030) blue pigment, while urrhodin is the indigo red pigment. researchgate.netmagnascientiapub.com The formation of these colored compounds from urine indican (this compound) upon treatment with nitric acid was a basis for early chemical tests. magnascientiapub.com Extraction with ether can separate urrhodin (indigo red), yielding rosy-red granules upon evaporation, which can crystallize into carmine-red thin layers. magnascientiapub.com Uroglaucin (indigo blue) can be obtained as a blue powder by boiling the residue from the extraction with alcohol, appearing as fine pointed needles in a star-like form under a microscope. magnascientiapub.com
Reaction Kinetics and Environmental Influences on Hydrolysis Pathways
The rate of hydrolysis reactions can be influenced by several factors, including temperature, the presence of catalysts (such as acids), and the nature of the reactant itself. poetrytranslation.org In environmental contexts, pH is a critical factor that determines the presence and form of reacting species and significantly impacts the reaction rate. poetrytranslation.orgsolubilityofthings.com Temperature increases generally lead to higher reaction rates, a principle captured by the Arrhenius equation. solubilityofthings.com
Studies on the hydrolysis of environmental organic chemicals highlight that reaction rates are integral to their fate and persistence. solubilityofthings.comnih.gov While specific detailed kinetic studies solely focused on this compound's acid-catalyzed hydrolysis and the influence of various environmental factors are not extensively detailed in the provided snippets, the general principles of hydrolysis kinetics apply. Environmental conditions such as temperature, pressure, and pH not only influence reaction rates but also dictate the mechanisms through which reactions occur. solubilityofthings.commdpi.com
Oxidative Pathways and Product Formation of this compound
While detailed mechanisms of direct oxidative degradation of this compound (without prior acid hydrolysis) are not explicitly provided, the susceptibility of indoxyl and related indole (B1671886) compounds to oxidation is well-established in chemical literature. Oxidative degradation can lead to a variety of products, and the specific products formed can depend on the oxidizing agent and reaction conditions. Studies on the oxidative degradation of other compounds, such as pharmaceuticals or natural products, illustrate the complexity of these pathways and the potential for diverse degradation products. researchgate.netnih.govumass.edumdpi.com
Structural Elucidation and Spectroscopic Characterization of Uroxanthin and Its Derivatives
Advanced Methodologies for Structural Determination
Modern structural elucidation relies on the synergistic use of various spectroscopic and analytical methods. Each technique provides unique insights into the molecular architecture, and their combined application allows for an unambiguous assignment of the structure. For complex natural products like uroxanthin and its derivatives, this multi-faceted approach is indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. jackwestin.com It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the assembly of the molecular skeleton.
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the different types of protons and carbons present in the molecule and offer clues about their electronic surroundings. For instance, in the analysis of urolithin analogues like Urolithin G (3,4,8-trihydroxy urolithin), ¹H NMR spectra identify the chemical shifts of aromatic and other protons, while ¹³C NMR distinguishes the carbons of the dibenzo[b,d]pyran-6-one core from those bearing hydroxyl groups. nih.gov
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it reveals longer-range correlations (typically over two to three bonds) between protons and carbons, which is essential for piecing together the molecular framework and positioning substituents. nih.gov
The table below presents the ¹H and ¹³C NMR spectral data for Urolithin G, a representative trihydroxy urolithin analogue, showcasing the type of detailed structural information that can be obtained. nih.gov
Table 1: ¹H and ¹³C NMR Data for Urolithin G (in Acetonitrile-d₃)
| Atom No. | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (¹H to ¹³C) |
|---|---|---|---|
| 1 | 113.3 | 7.24 (d, 8.4) | C-2, C-3, C-4a, C-10a |
| 2 | 120.3 | 7.02 (d, 8.4) | C-1, C-3, C-4 |
| 3 | 144.1 | - | - |
| 4 | 145.9 | - | - |
| 4a | 114.9 | - | - |
| 6 | 160.7 | - | - |
| 6a | 119.2 | - | - |
| 7 | 108.3 | 6.74 (d, 2.3) | C-8, C-9, C-6a, C-10a |
| 8 | 157.1 | - | - |
| 9 | 108.3 | 6.84 (d, 2.3) | C-7, C-8, C-10, C-10a |
| 10 | 137.7 | - | - |
| 10a | 151.0 | - | - |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy.
When a molecule like a this compound derivative is introduced into the mass spectrometer, it is ionized to form a molecular ion. This ion is often energetically unstable and can break apart into smaller, characteristic fragment ions. jackwestin.comfrontiersin.org The pattern of these fragments serves as a molecular fingerprint that can help identify the compound or elucidate its structure. Tandem mass spectrometry (MS/MS) is particularly useful, where a specific parent ion is selected, fragmented, and its daughter ions are analyzed. nih.gov
For example, the analysis of trihydroxy urolithins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ionization mode reveals a parent ion corresponding to their molecular weight. Subsequent fragmentation provides insights into the core structure, though closely related isomers may yield similar fragmentation patterns, necessitating complementary techniques like NMR for definitive identification. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for a Urolithin Analogue
| Compound | Ionization Mode | [M-H]⁻ (m/z) | Molecular Formula | Key MS/MS Fragments (m/z) |
|---|---|---|---|---|
| Urolithin G | ESI- | 243.0300 | C₁₃H₇O₅ | 187, 159 |
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed 3D map of electron density can be produced. nih.gov From this map, the precise positions of atoms, bond lengths, bond angles, and the absolute stereochemistry of chiral centers can be established. wikipedia.orgnih.gov
The process involves growing a high-quality single crystal of the target compound, which can be a significant challenge for complex natural products. Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and computationally processed to solve the crystal structure. nih.gov
While X-ray crystallography provides unparalleled detail about the solid-state structure, it requires a crystalline sample and does not necessarily represent the conformation of the molecule in solution. nih.gov For this compound or its derivatives, a successful crystal structure determination would provide unequivocal proof of its planar core structure, the precise conformation of its substituents, and details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two fundamental spectroscopic techniques that provide information about a molecule's functional groups and electronic system, respectively.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending). researchgate.net Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. In a this compound derivative, IR spectroscopy would be expected to show characteristic absorption bands for:
O-H stretching from the hydroxyl groups, typically appearing as a broad band.
C=O stretching from the lactone (ester) carbonyl group, which is a strong, sharp absorption.
C=C stretching from the aromatic rings.
C-O stretching from the ether linkage in the dibenzopyranone core and the phenolic hydroxyls.
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. mu-varna.bg This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. researchgate.net The UV spectrum of a this compound analogue is characterized by absorption maxima (λmax) that are indicative of its extended π-electron system within the dibenzo[b,d]pyran-6-one core. The position and intensity of these absorptions can be influenced by the number and position of hydroxyl groups and the solvent used for analysis. nih.gov
Computational Chemistry and Theoretical Approaches to this compound Structure and Reactivity
Computational chemistry provides powerful theoretical tools to complement experimental data, offering insights into molecular structure, stability, and reactivity. nih.gov Methods like Density Functional Theory (DFT) are widely used to model the properties of organic molecules with high accuracy. frontiersin.org
For this compound and its analogues, computational approaches can be used to:
Optimize Molecular Geometry: Calculate the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography).
Predict Spectroscopic Properties: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These theoretical spectra can aid in the interpretation and assignment of experimental data.
Analyze Electronic Structure: Investigate the distribution of electrons within the molecule by calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net
Map Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting how the molecule will interact with other chemical species and biological targets. researchgate.net
These computational studies offer a deeper understanding of the intrinsic properties of this compound that govern its chemical behavior and potential biological activity. nih.gov
Analytical Methodologies for Uroxanthin Detection and Quantification
Chromatographic Separation Techniques for Uroxanthin (e.g., UPLC-MS)
Chromatographic techniques, particularly those coupled with mass spectrometry, offer high sensitivity and selectivity for the separation and quantification of compounds within complex mixtures. Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) and tandem mass spectrometry (UPLC-MS/MS) are powerful tools widely used for the detection and quantification of various organic molecules in diverse matrices. rsc.orgmdpi.comnih.gov
UPLC-MS/MS methods are considered practical without sacrificing the sensitivity and selectivity required for detection and quantification in different matrices. mdpi.com These systems typically involve a UPLC system for chromatographic separation connected to a mass spectrometer, often a triple-stage quadrupole mass spectrometer, for detection and quantification. mdpi.com The separation is achieved by passing the sample through a chromatographic column, where components are separated based on their interactions with the stationary and mobile phases. rsc.org Following separation, the mass spectrometer detects and quantifies the separated compounds based on their mass-to-charge ratio. rsc.org
While specific detailed research findings on this compound analysis using UPLC-MS were not extensively available in the provided context, UPLC-MS/MS has been successfully applied for the quantification of other compounds, including those in biological matrices like urine and cells. mdpi.comnih.govwaters.com The principles applied in these methods, such as chromatographic separation on reverse-phase or HILIC columns and sensitive detection by mass spectrometry, are generally applicable to the analysis of various small molecules, including potentially this compound. mdpi.comwaters.com Achieving reliable quantitation by LC-MS depends on the correct use of instrumentation and the development of the entire analytical method, including sample preparation and calibration strategies. rsc.org
Spectrophotometric and Colorimetric Assays for this compound and its Indigoid Products
Spectrophotometric and colorimetric assays rely on the interaction of a compound with light. These methods measure the absorbance or transmission of light at specific wavelengths, which can be related to the concentration of the analyte. Colorimetric assays specifically involve a color change reaction, where the intensity of the color is proportional to the amount of the substance.
While the provided information does not detail specific spectrophotometric or colorimetric assays developed explicitly for this compound, these techniques are broadly used for the quantification of various compounds, including natural colorants and their derivatives. For instance, spectrophotometric methods are employed in determining the total content of compounds like anthocyanins and tannins, often involving measuring absorbance at specific wavelengths. researchgate.net Colorimetric methods have also been used for the quantitative determination of substances like indol, a related indole (B1671886) derivative, by comparing the color developed after a reaction with a reagent. gla.ac.uk
This compound is an indigoid product, and indigoid compounds are known for their distinct colors and light absorption properties. Therefore, it is plausible that spectrophotometric or colorimetric methods could be developed or adapted for the detection and quantification of this compound, potentially by measuring its intrinsic absorbance or by utilizing a reaction that produces a colored product.
Enzymatic-Based Detection Strategies for this compound
Enzymatic assays utilize the specificity of enzymes to detect or quantify a target analyte. These methods often involve an enzyme that reacts specifically with the compound of interest, producing a signal (e.g., a change in absorbance, fluorescence, or luminescence) that can be measured.
Based on the provided search results, there was no specific information found regarding established enzymatic-based detection strategies specifically for this compound. However, enzymatic methods are used in analytical procedures for other compounds, such as the rapid glucuronidase hydrolysis used in a UPLC-MS/MS method for drug screening in urine. nih.gov The applicability of enzymatic strategies for this compound detection would depend on the existence or development of an enzyme that specifically interacts with this compound or a related metabolic pathway, leading to a measurable outcome.
Development of Novel Analytical Approaches for this compound in Complex Non-Human Biological Matrices and Experimental Systems
Analyzing this compound in complex non-human biological matrices (such as plant extracts, microbial cultures, or animal tissues) and experimental systems presents unique challenges due to the presence of numerous interfering compounds. The development of novel analytical approaches in this area often involves optimizing sample preparation, chromatographic separation, and detection methods to enhance selectivity and sensitivity and minimize matrix effects.
While the provided search results did not detail novel approaches specifically for this compound in these matrices, they highlight the general challenges encountered when analyzing compounds in complex samples using techniques like UPLC-MS/MS, such as ion suppression from matrix components. mdpi.comwaters.com Strategies to address these challenges for other analytes include optimized sample preparation techniques like solid-phase extraction (SPE) and the use of appropriate chromatographic columns and mobile phases to achieve adequate separation. waters.com Novel calibration techniques can also be employed to normalize matrix effects in complex samples. nih.gov
Developing novel methods for this compound in non-human biological matrices would likely involve adapting and optimizing these general strategies. This could include exploring different extraction procedures to isolate this compound from the matrix, developing specific chromatographic methods to separate it from co-eluting compounds, and potentially utilizing advanced mass spectrometry techniques for more selective detection and quantification. The specific nature of the matrix and experimental system would dictate the most appropriate analytical strategy.
Broader Chemical and Biochemical Applications of Uroxanthin Research
Uroxanthin as a Chemical Precursor in the Synthesis of Indigoid Dyes and Related Compounds
This compound, or indican (B1671873), is well-established as a natural precursor to indigoid dyes, notably indigo (B80030) and indirubin (B1684374). In plants such as Indigofera tinctoria and Isatis tinctoria, indican is converted to indigo through a process involving hydrolysis of the glycosidic bond to release indoxyl, followed by oxidation and dimerization of indoxyl wildcolours.co.ukmdpi.com. This transformation can be initiated by breaking the plant's cellular structure, bringing β-glucosidases into contact with indican, leading to the rupture of the glucoside bond encyclopedia.pub.
Historically, the production of indigo from plant sources relied on processes like steeping leaves in warm water to release indican, followed by aeration (whisking) to introduce oxygen, which facilitates the dimerization of indoxyl into insoluble indigotin (B1671874) wildcolours.co.uk. Chemical synthesis routes for indigo were later developed, often starting from different precursors, but the natural pathway highlights the role of indican mdpi.combeilstein-journals.org.
Research continues into developing more environmentally friendly methods for indigoid synthesis, including enzymatic approaches that utilize the natural precursor indican mdpi.comencyclopedia.pub. For instance, genetically engineered bacteria have been explored to synthesize the water-soluble precursor directly, allowing for hydrolysis and indigo formation in situ during textile dyeing, thereby reducing pollution associated with conventional methods encyclopedia.pub.
Indirubin, an isomer of indigo, is another indigoid dye to which indican is related as a precursor glpbio.comptfarm.pl. Indirubin is formed by the dimerization reaction between indoxyl and isatin (B1672199) ptfarm.pl. The synthesis of indirubin was first reported as a side product during early attempts to synthesize indigo beilstein-journals.orgptfarm.pl.
The chemical structure of this compound (indican) is 1H-indol-3-yl β-D-glucopyranoside, with the molecular formula C₁₄H₁₇NO₆ and a molecular weight of 295.3 g/mol netascientific.comnih.gov.
Investigative Studies on the Environmental Fate and Transformation of this compound (excluding human impact)
Investigative studies on the environmental fate and transformation of chemical substances are crucial for understanding their persistence, mobility, and potential for accumulation in environmental compartments such as water and soil laus.groupbluefrogscientific.com. While specific detailed studies focusing solely on the environmental fate and transformation of this compound (indican) in isolation from human impact are not extensively detailed in the provided search results, the general principles of environmental fate and transport studies apply.
Environmental fate involves how a contaminant's nature might change physically, chemically, or biologically and where it moves within the environment cdc.gov. Key processes influencing the fate and transformation of organic pollutants include hydrolysis, oxidation, photolysis, and biodegradation cdc.gov. Chemical transformation rates can be expressed through reaction rate constants and half-lives cdc.gov. Biodegradation is a significant process, particularly in soil cdc.gov.
Given that this compound is a naturally occurring glycoside, its environmental transformation would likely involve enzymatic hydrolysis of the glycosidic linkage, potentially by microorganisms present in soil or water, to release indoxyl and glucose. Indoxyl, an indole (B1671886) derivative, could then undergo further transformation, such as oxidation, potentially leading to the formation of indigoid compounds or other degradation products.
Factors influencing environmental fate and transport include temperature, wind speed, precipitation, soil characteristics, and the presence of microorganisms cdc.gov. Human-made structures can also alter the movement of contaminants cdc.gov. Assessing environmental fate typically involves evaluating persistence, mobility, and bioaccumulation potential bluefrogscientific.com.
While the search results mention indican's origin from plants and its relation to compounds found in urine, dedicated studies specifically detailing the abiotic and biotic degradation pathways of this compound in various environmental matrices, their kinetics, and the identification of transformation products, without considering human or animal metabolic processes, were not prominently featured. However, the general framework for environmental fate studies provides the basis for how such investigations into this compound would be conducted, focusing on its behavior and breakdown in natural settings.
Q & A
Q. What standardized analytical techniques are recommended for characterizing Uroxanthin’s chemical structure?
To confirm this compound’s identity and purity, researchers should employ a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with UV-Vis detection is critical for quantifying this compound in mixtures, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves structural details. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For reproducibility, document instrument parameters (e.g., column type, mobile phase gradients) and reference certified standards .
Q. What protocols ensure reproducibility in this compound extraction from natural sources?
Extraction efficiency depends on solvent polarity, temperature, and extraction time. A validated protocol includes:
- Solvent selection : Polar solvents (e.g., methanol, ethanol) are preferred for this compound’s solubility.
- Sample preparation : Lyophilize biological samples to prevent degradation.
- Optimization : Use response surface methodology (RSM) to balance yield and cost. Publish detailed steps, including centrifugation speeds and filtration pore sizes, in the "Materials and Methods" section to enable replication .
Q. How should researchers assess this compound’s purity and stability under experimental conditions?
Purity is quantified via HPLC with a calibration curve using authenticated standards. Stability studies require:
- Temperature control : Store this compound in amber vials at -80°C to prevent photodegradation.
- Accelerated stability testing : Expose samples to elevated temperatures (e.g., 40°C) and monitor degradation kinetics. Report purity thresholds (e.g., ≥95%) and stability half-lives in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Discrepancies often arise from variability in experimental models, this compound purity, or dosage. Mitigate these by:
- Standardizing assays : Use cell lines with validated genetic backgrounds (e.g., ATCC-certified) and control for serum-free conditions.
- Validating purity : Include batch-specific HPLC chromatograms in publications.
- Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to reconcile conflicting data .
Q. What experimental designs optimize this compound’s biosynthesis in microbial systems?
Metabolic engineering strategies include:
- Gene overexpression : Identify rate-limiting enzymes in this compound pathways using RNA-seq or proteomics.
- Culture optimization : Test carbon/nitrogen ratios and induction timing in bioreactors.
- CRISPR-Cas9 : Knock out competing pathways to enhance yield. Reference genome databases (e.g., KEGG) and publish kinetic data for enzyme variants .
Q. How can this compound’s low bioavailability in pharmacological studies be addressed methodologically?
Bioavailability challenges stem from poor solubility and rapid metabolism. Solutions include:
Q. What are the key challenges in elucidating this compound’s metabolic pathways in mammalian systems?
Ambiguities arise due to transient intermediates and enzyme promiscuity. Researchers should:
- Use isotopic tracing : Apply ¹³C-labeled this compound to track metabolite flux via LC-MS.
- Silence candidate enzymes : Employ siRNA or CRISPR in hepatocyte models.
- Leverage multi-omics : Integrate transcriptomics and metabolomics to map regulatory networks .
Q. How should pharmacokinetic studies on this compound be designed to account for interspecies variability?
To translate findings from animals to humans:
- Select models : Use transgenic mice expressing human cytochrome P450 enzymes.
- Dose calibration : Apply allometric scaling based on body surface area.
- Tissue sampling : Collect plasma, liver, and kidney samples at staggered timepoints. Adhere to ethical guidelines for animal trials and publish raw data for cross-validation .
Q. What computational methods validate this compound’s molecular targets in silico?
Combine docking simulations (e.g., AutoDock Vina) with molecular dynamics (MD) to assess binding stability. Key steps:
- Target selection : Prioritize proteins linked to this compound’s bioactivity (e.g., NF-κB, AMPK).
- Validation : Compare docking scores with known inhibitors and mutagenesis data. Share simulation parameters (e.g., force fields, solvation models) in supplementary files .
Q. What strategies mitigate batch-to-batch variability in this compound production for research use?
Implement quality control (QC) protocols:
- In-process testing : Monitor yield and purity at each purification step (e.g., column chromatography).
- Standard operating procedures (SOPs) : Document equipment calibration and staff training.
- Interlab comparisons : Share samples with collaborators to harmonize analytical methods .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
